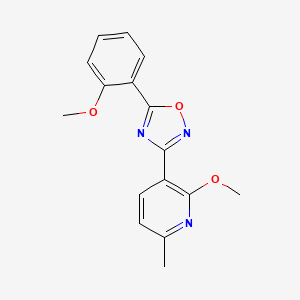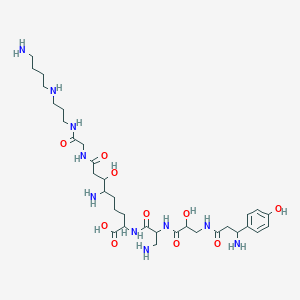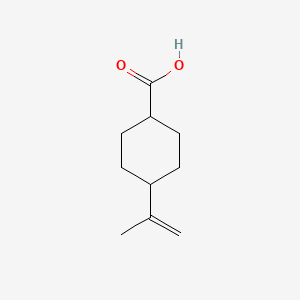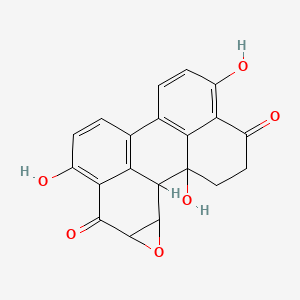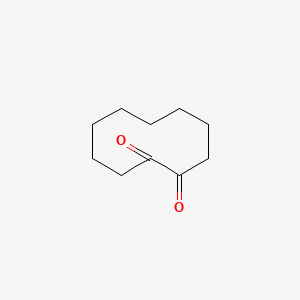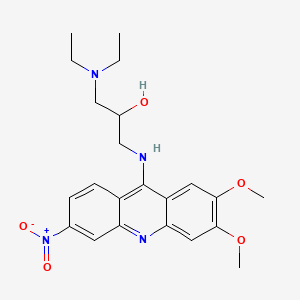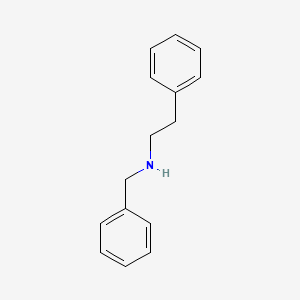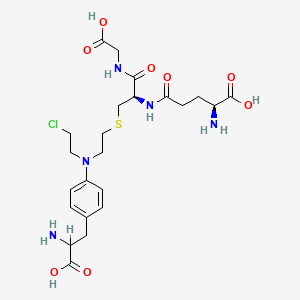
Monochloro-monoglutathionyl melphalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monochloro-monoglutathionyl melphalan is a peptide.
Aplicaciones Científicas De Investigación
Role in Drug Resistance
Monochloro-monoglutathionyl melphalan (MLP-SG) has been studied in the context of drug resistance, particularly in relation to the Multidrug Resistance Protein 1 (MRP1) and Glutathione S-Transferase A1-1 (GSTA1-1). Research shows that the detoxification of MLP via these pathways does not confer resistance due to the poorer catalytic efficiency of MLP-SG formation, as opposed to chlorambucil (CHB) (Paumi, Ledford, Smitherman, Townsend, & Morrow, 2001).
Transport by MRP1
Studies also focus on the ATP-dependent transport of various glutathione S-conjugates of MLP by MRP1. The transport rates of MLP-SG by MRP1 are efficient, indicating its role in the cellular response to MLP (Barnouin, Leier, Jedlitschky, Pourtier-Manzanedo, König, Lehmann, & Keppler, 1998).
Metabolism by Glutathione S-Transferase
MLP metabolism involves conjugation with glutathione, primarily forming monoglutathionyl and diglutathionyl melphalan derivatives. This process is catalyzed by microsomal glutathione S-transferase, indicating its potential role in drug metabolism and resistance (Zhang, Ye, & Lou, 2005).
DNA Repair and Response to Therapy
Variations in DNA monoadduct repair pathways are associated with different responses to melphalan treatment. Inherited germline differences in monoadduct repair genes may influence patient outcomes following melphalan therapy (van Kan, Burns, & Helsby, 2021).
Enhanced Antitumor Activity via Conjugation
Research into N-acetyl melphalan (N-AcMEL) conjugated to monoclonal antibodies demonstrates enhanced antitumor activity and specificity, indicating potential applications in targeted cancer therapy (Smyth, Pietersz, & McKenzie, 1987).
Chromatin Condensation and Drug Sensitivity
The state of chromatin condensation, gene expression involved in DNA damage response, and DNA repair capacity have been found to affect drug sensitivity in patients treated with melphalan, providing insights into the mechanisms of treatment response and resistance (Gkotzamanidou, Terpos, Munshi, Souliotis, & Dimopoulos, 2015).
Propiedades
| 105554-27-6 | |
Fórmula molecular |
C23H34ClN5O8S |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-amino-2-carboxyethyl)-N-(2-chloroethyl)anilino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34ClN5O8S/c24-7-8-29(15-3-1-14(2-4-15)11-17(26)23(36)37)9-10-38-13-18(21(33)27-12-20(31)32)28-19(30)6-5-16(25)22(34)35/h1-4,16-18H,5-13,25-26H2,(H,27,33)(H,28,30)(H,31,32)(H,34,35)(H,36,37)/t16-,17?,18-/m0/s1 |
Clave InChI |
FVSFUWLXGAPZDK-RGBJRUIASA-N |
SMILES isomérico |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)
